1,3-Benzodioxol-5-yl-(1-methylimidazol-2-yl)methanol
Description
1,3-Benzodioxol-5-yl-(1-methylimidazol-2-yl)methanol is a compound that features a benzodioxole ring fused with a methylimidazole moiety
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-(1-methylimidazol-2-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-14-5-4-13-12(14)11(15)8-2-3-9-10(6-8)17-7-16-9/h2-6,11,15H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVKNURQWULVXDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(C2=CC3=C(C=C2)OCO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxol-5-yl-(1-methylimidazol-2-yl)methanol typically involves the reaction of 1,3-benzodioxole with 1-methylimidazole under specific conditions. One common method includes the use of a palladium-catalyzed C-N cross-coupling reaction. This reaction is facilitated by the presence of a base such as cesium carbonate and a ligand like BINAP (2,2’-bis(diphenylphosphino)-1,1’-binaphthyl) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, temperature control, and purification techniques are crucial in industrial settings to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodioxol-5-yl-(1-methylimidazol-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated imidazole derivatives.
Scientific Research Applications
1,3-Benzodioxol-5-yl-(1-methylimidazol-2-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-Benzodioxol-5-yl-(1-methylimidazol-2-yl)methanol involves its interaction with specific molecular targets. In medicinal chemistry, it has been shown to target microtubules, leading to cell cycle arrest and apoptosis in cancer cells. The compound modulates microtubule assembly by either suppressing tubulin polymerization or stabilizing microtubule structure .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxol-5-yl-N-methylmethanamine: Shares the benzodioxole ring but differs in the substituent on the nitrogen atom.
1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: Contains a similar benzodioxole ring but with an ethanol group instead of the imidazole moiety .
1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol: Similar structure with a nitro group attached to the benzodioxole ring .
Uniqueness
1,3-Benzodioxol-5-yl-(1-methylimidazol-2-yl)methanol is unique due to the presence of both the benzodioxole and methylimidazole rings, which confer distinct chemical properties and biological activities. Its ability to interact with microtubules and induce apoptosis in cancer cells sets it apart from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
